molecular formula C11H9F2N3O B1481085 6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol CAS No. 2098118-34-2

6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol

Cat. No.: B1481085
CAS No.: 2098118-34-2
M. Wt: 237.21 g/mol
InChI Key: CTCSZHSGKHCIBP-UHFFFAOYSA-N
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Description

The chemical compound ‘6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol’ is a versatile material extensively used in scientific research. Its unique properties make it ideal for various applications, such as drug synthesis, medicinal chemistry, and molecular biology .


Synthesis Analysis

The synthesis of pyridazines, such as ‘this compound’, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Scientific Research Applications

Platelet Aggregation Inhibitors

Research indicates that derivatives of the pyridazin-3-ol nucleus, such as those with amino groups at specific positions, have been prepared and tested for their potential as platelet aggregation inhibitors. These studies underscore the compound's relevance in exploring new therapeutic agents for preventing blood clots (Estevez, Raviña, & Sotelo, 1998).

Hydrolysis and Derivative Formation

Another aspect of scientific research involving this compound focuses on its chemical behavior, such as hydrolysis reactions leading to various derivative compounds. These studies contribute to our understanding of its chemical properties and potential applications in synthesizing new molecules (Kuraishi, 1960).

Pharmacological Investigations

Certain pyridazine derivatives have been described for pharmacological investigations, indicating their significance in the development of new drugs. These compounds have been explored for their anticonvulsive properties and similarity to blood pressure-lowering drugs, showcasing the versatility of the pyridazin-3-ol scaffold in medicinal chemistry (Druey et al., 1954).

Cardioactive Agents

The structural motif of pyridazin-3-ol and its derivatives plays a crucial role in the development of cardio-active agents. Research has identified it as a vital component in various cardio-active pyridazinone derivatives, either in clinical use or tested in clinical trials, highlighting its importance in cardiovascular drug development (Imran & Abida, 2016).

Antimicrobial and Antifungal Activities

Novel benzothiazole pyrimidine derivatives synthesized from pyridazinone scaffolds have shown significant in vitro antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents. These findings open up avenues for its use in addressing resistance issues in infectious diseases (Maddila et al., 2016).

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-8-2-1-3-9(13)7(8)6-14-10-4-5-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSZHSGKHCIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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